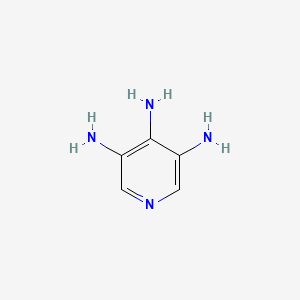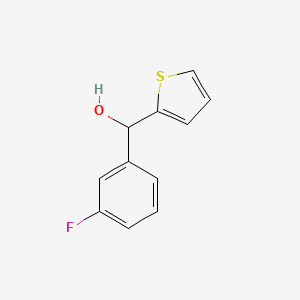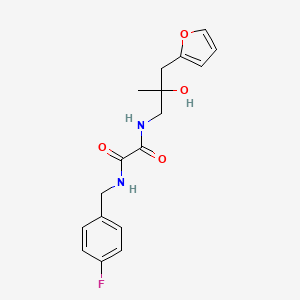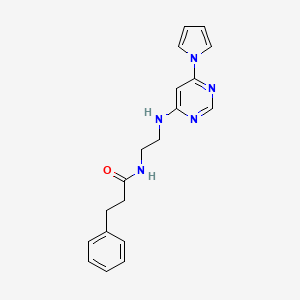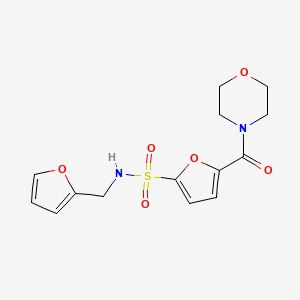
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Drug Discovery and Development
Sulfonamides, including compounds like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, have been a cornerstone in drug discovery due to their versatile pharmacological properties. This class of compounds is characterized by the presence of a sulfonamide group, which is a key functional moiety in many clinically used drugs. The sulfonamide group's ability to form electrostatic interactions makes it a valuable component in medicinal chemistry, contributing to the development of a wide range of therapeutic agents.
Sulfonamides have shown significant potential as carbonic anhydrase inhibitors (CAIs), with applications extending to antiglaucoma agents and antitumor drugs. The structural motif of sulfonamides allows for selective inhibition of specific isoforms of carbonic anhydrase, which is crucial for designing drugs with targeted action while minimizing side effects. Recent patents and research studies have focused on novel sulfonamides that incorporate nitric oxide-donating moieties or target tumor-associated isoforms of carbonic anhydrase, highlighting the ongoing interest in this class for drug development (Carta, Scozzafava, & Supuran, 2012).
Biomass Conversion and Sustainable Chemistry
Beyond pharmacological applications, furan derivatives, like N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide, play a critical role in the field of sustainable chemistry. The conversion of plant biomass into furan derivatives represents a promising avenue for producing renewable chemicals and fuels. Furan-based compounds are central to the development of new polymers, functional materials, and biofuels, serving as eco-friendly alternatives to petroleum-based products. This approach not only addresses environmental concerns but also opens up new pathways for the chemical industry to utilize renewable resources effectively (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact and Sustainability
The environmental persistence and potential ecotoxicity of sulfonamide antibiotics, including related derivatives, pose significant challenges. While sulfonamides are indispensable in treating bacterial infections, their widespread use in healthcare and agriculture has led to concerns regarding their presence in the environment and the resultant impact on microbial populations and human health. Understanding the environmental fate of sulfonamides and their derivatives is crucial for developing strategies to mitigate their adverse effects, ensuring the sustainability of their use in various applications (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-14(16-5-8-20-9-6-16)12-3-4-13(22-12)23(18,19)15-10-11-2-1-7-21-11/h1-4,7,15H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSJRVZTJVQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

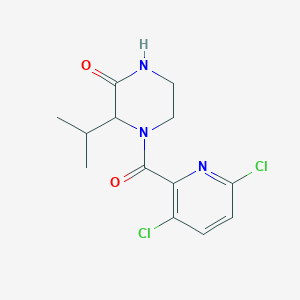
![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

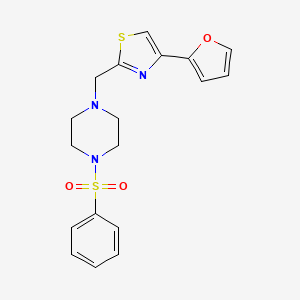
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
